1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
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Description
1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as CP-466722, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the enzyme called myosin light chain kinase (MLCK), which is involved in the regulation of smooth muscle contraction, cell motility, and cell division.
Scientific Research Applications
Synthesis and Characterization
The synthesis and spectroscopic characterization of compounds involving morpholine and pyrrolidine derivatives have been extensively studied. For example, Co(III) complexes with salophen and amine derivatives, including morpholine and pyrrolidine, have been synthesized and characterized through elemental analysis, IR, UV–Vis, 1H, and 13C NMR spectroscopy. These complexes exhibit unique crystallization patterns and weak hydrogen bonding, contributing to their structural stability and potential applications in coordination chemistry (Amirnasr et al., 2001).
Materials Science
In the field of materials science, π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been developed. These polymers, synthesized using the palladium-catalyzed aryl-aryl coupling reaction, exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Pharmaceutical Applications
Research into the anticonvulsant and antinociceptive activities of hybrid compounds containing pyrrolidine-2,5-dione and thiophene rings has shown promising results. Compounds have been evaluated in animal models of epilepsy and pain, indicating their potential as anticonvulsant and analgesic agents. One compound, in particular, exhibited higher efficacy than reference drugs valproic acid and ethosuximide in certain tests, highlighting the therapeutic potential of these derivatives (Góra et al., 2020).
Antibacterial and Anticonvulsant Properties
Novel N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown effectiveness in various models of seizures in mice and rats, with some displaying superior protection indices compared to existing antiepileptic drugs. This research underscores the potential of these derivatives in developing new anticonvulsant therapies (Rybka et al., 2017).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-16-3-1-2-4-18(16)24-19(25)13-17(20(24)26)22-14-5-7-15(8-6-14)23-9-11-27-12-10-23/h1-8,17,22H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGNAXDTZDZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione |
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